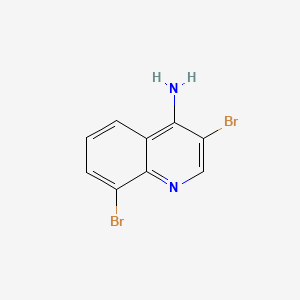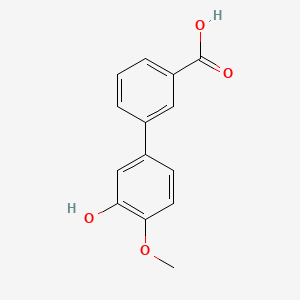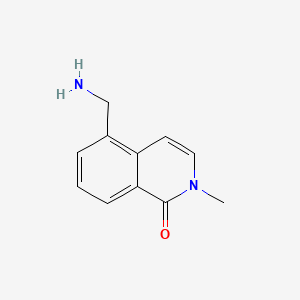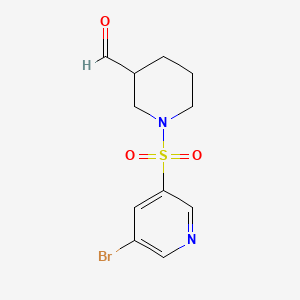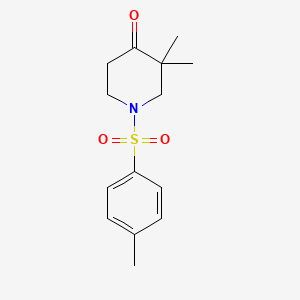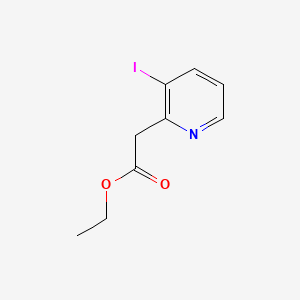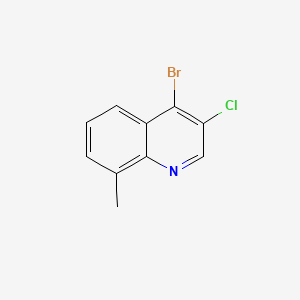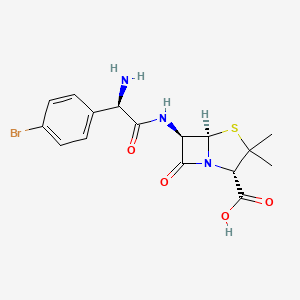
4'-Bromo Ampicilline
Vue d'ensemble
Description
4'-Bromo Ampicillin is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique bicyclic structure, which includes a thiazolidine ring fused to a β-lactam ring
Applications De Recherche Scientifique
4'-Bromo Ampicillin has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new antibiotics or anticancer drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
Target of Action
The primary target of 4’-Bromo Ampicillin, like other penicillin derivatives, is the bacterial cell wall . It specifically targets the Penicillin-Binding Proteins (PBPs) present in the bacterial cell wall . PBPs are crucial for the synthesis and maintenance of the bacterial cell wall, which provides structural integrity to the bacteria .
Mode of Action
4’-Bromo Ampicillin exerts its bactericidal effects by inhibiting bacterial cell wall synthesis . It binds to the PBPs, preventing the cross-linking of peptidoglycan chains, which are essential components of the cell wall . This binding results in weakened cell walls, leading to the eventual lysis (breakdown) of bacteria .
Biochemical Pathways
The action of 4’-Bromo Ampicillin, like other antibiotics, disrupts crucial biochemical pathways in bacteria . By inhibiting the synthesis of the bacterial cell wall, it interferes with the bacteria’s ability to grow and multiply . This disruption of the cell wall synthesis pathway leads to the death of the bacteria .
Pharmacokinetics
Ampicillin is well-absorbed after oral administration and is distributed widely in body tissues and fluids . It is eliminated primarily unchanged in the urine and demonstrates a half-life of approximately 1 hour .
Result of Action
The result of 4’-Bromo Ampicillin’s action is the death of the bacterial cells . By inhibiting cell wall synthesis, it causes the bacterial cells to become structurally compromised, leading to cell lysis . This effectively treats the bacterial infection, alleviating symptoms and promoting recovery .
Action Environment
The action of 4’-Bromo Ampicillin, like other antibiotics, can be influenced by various environmental factors . For instance, the pH and temperature of the environment can affect the stability and efficacy of the antibiotic . Furthermore, the presence of other substances, such as organic matter or other drugs, can potentially interact with the antibiotic, altering its effectiveness .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4'-Bromo Ampicillin typically involves multiple steps, including the formation of the thiazolidine ring, the introduction of the β-lactam ring, and the attachment of the 4-bromophenyl group. Common reagents used in these reactions include bromine, acetic anhydride, and various amines. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4'-Bromo Ampicillin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as hydroxyl or alkyl groups, into the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Penicillin: Shares the β-lactam ring structure but lacks the 4-bromophenyl group.
Cephalosporin: Another β-lactam antibiotic with a different bicyclic structure.
Carbapenem: A β-lactam antibiotic with a broader spectrum of activity.
Uniqueness
4'-Bromo Ampicillin is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. The presence of the 4-bromophenyl group distinguishes it from other β-lactam compounds and may contribute to its unique properties and applications.
Propriétés
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-bromophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O4S/c1-16(2)11(15(23)24)20-13(22)10(14(20)25-16)19-12(21)9(18)7-3-5-8(17)6-4-7/h3-6,9-11,14H,18H2,1-2H3,(H,19,21)(H,23,24)/t9-,10-,11+,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGWQHFZQZNZCJ-NJBDSQKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)Br)N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)Br)N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747214 | |
| Record name | (2S,5R,6R)-6-{[(2R)-2-Amino-2-(4-bromophenyl)acetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356019-52-7 | |
| Record name | (2S,5R,6R)-6-{[(2R)-2-Amino-2-(4-bromophenyl)acetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


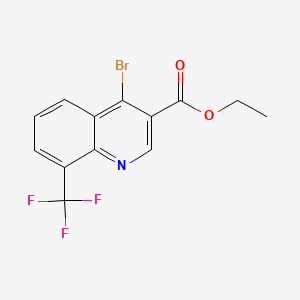
![7-Chloro-4-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B577707.png)
